molecular formula C11H15NO3S B13981516 N-tert-Butyl-3-formylbenzenesulfonamide

N-tert-Butyl-3-formylbenzenesulfonamide

Cat. No.: B13981516
M. Wt: 241.31 g/mol
InChI Key: UEOUIPKJHCCEFX-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-formylbenzenesulfonamide is an organic compound with the molecular formula C11H15NO3S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a tert-butyl group and a formyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-3-formylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of 3-formylbenzenesulfonyl chloride with tert-butylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-formylbenzenesulfonyl chloride in an appropriate solvent such as dichloromethane.
  • Add tert-butylamine dropwise to the solution while maintaining the temperature at around 0°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-formylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: N-tert-Butyl-3-carboxybenzenesulfonamide.

    Reduction: N-tert-Butyl-3-hydroxymethylbenzenesulfonamide.

    Substitution: Various N-substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

N-tert-Butyl-3-formylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide moiety.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-formylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the formyl and tert-butyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyl-3-bromo-4-methylbenzenesulfonamide: Similar structure but with a bromine and methyl group substitution.

    N-tert-Butyl-3-carboxybenzenesulfonamide: Similar structure but with a carboxylic acid group instead of a formyl group.

    N-tert-Butyl-3-hydroxymethylbenzenesulfonamide: Similar structure but with a hydroxymethyl group instead of a formyl group.

Uniqueness

N-tert-Butyl-3-formylbenzenesulfonamide is unique due to the presence of the formyl group, which allows for further functionalization and modification. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-tert-butyl-3-formylbenzenesulfonamide

InChI

InChI=1S/C11H15NO3S/c1-11(2,3)12-16(14,15)10-6-4-5-9(7-10)8-13/h4-8,12H,1-3H3

InChI Key

UEOUIPKJHCCEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C=O

Origin of Product

United States

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